REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[N:10]=[C:9]([C:11](OC)=[O:12])[O:8][N:7]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[N:10]=[C:9]([CH2:11][OH:12])[O:8][N:7]=1 |f:1.2|
|
Name
|
methyl 3-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxylate
|
Quantity
|
990 mg
|
Type
|
reactant
|
Smiles
|
COCCCC1=NOC(=N1)C(=O)OC
|
Name
|
|
Quantity
|
386 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCC1=NOC(=N1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |